Scientific Field: Immunology
Application Summary: This compound has been found to have antiallergic activity.
Methods of Application: The compound was synthesized and its structure-activity relationship was studied to discover more potent ascorbic acid derivatives with degranulation inhibitory activity.
Results: The compound exhibited much higher inhibitory activity for degranulation in vitro than did 6-sPalm-AA-2G.
Scientific Field: Pharmacology
Application Summary: N-Hexadecanoyl-phenylalaninemonosodiumsalt, a similar compound, has been shown to enhance the delivery of drugs to specific cells and tissues.
Methods of Application: The compound works by binding to cell membranes and facilitating the uptake of molecules into cells.
Results: The compound has been shown to enhance drug delivery and immune response.
Scientific Field: Microbiology
Application Summary: The compound has been used in studies investigating quorum sensing in bacteria.
Methods of Application: The compound was used in studies investigating the quorum sensing activity of Halomonas smyrnensis AAD6, a moderately halophilic and exopolysaccharide-producing bacterium.
Scientific Field: Molecular Biology
Application Summary: This compound has been used in lipid nanoparticle mRNA systems to enhance protein expression in hepatic and extra-hepatic tissues
Methods of Application: The compound was used in lipid nanoparticles (LNPs) for delivery of mRNA. .
Results: LNPs containing 40 mol % of this compound exhibited significantly improved transfection properties in vitro compared with systems containing 10 mol % of the compound. .
N-(hexadecanoyl)-1-deoxysphing-4-enine is a synthetic sphingolipid analog characterized by its unique structure, which closely resembles natural sphingolipids. This compound plays a significant role in various biological processes and has garnered attention for its potential applications in chemistry, biology, medicine, and industry. Structurally, it consists of a long-chain fatty acid (hexadecanoic acid) linked to a sphingoid base, specifically 1-deoxysphing-4-enine, which contributes to its biological activity and interaction with cellular membranes .
N-(hexadecanoyl)-1-deoxysphing-4-enine exhibits significant biological activity due to its structural similarity to natural sphingolipids. It is involved in cell signaling pathways and membrane dynamics, influencing processes such as cell growth, differentiation, and apoptosis. Research indicates that this compound may have therapeutic potential in diseases associated with sphingolipid metabolism abnormalities, including certain cancers and metabolic disorders .
The synthesis of N-(hexadecanoyl)-1-deoxysphing-4-enine typically involves the following steps:
In industrial settings, these synthetic routes are scaled up by optimizing reaction conditions and employing continuous flow processes to enhance efficiency and yield .
N-(hexadecanoyl)-1-deoxysphing-4-enine has diverse applications across various fields:
Studies on N-(hexadecanoyl)-1-deoxysphing-4-enine focus on its interactions with cellular membranes and proteins. Its ability to modulate membrane fluidity and influence protein function makes it a valuable compound for understanding cellular processes. Research also examines how this sphingolipid analog interacts with specific receptors involved in signal transduction pathways, potentially leading to new therapeutic strategies targeting sphingolipid-related diseases .
Several compounds share structural similarities with N-(hexadecanoyl)-1-deoxysphing-4-enine. Here are some notable examples:
N-(hexadecanoyl)-1-deoxysphing-4-enine is unique due to its specific structural modifications that enhance its biological activity compared to these similar compounds. Its synthetic nature allows for tailored modifications that can lead to distinct biological effects, making it a valuable tool in research and potential therapeutic applications.
N-(hexadecanoyl)-1-deoxysphing-4-enine is classified as a 1-deoxyceramide, a subset of sphingolipids that include N-acylated derivatives of 1-deoxysphinganine or 1-deoxymethylsphinganine. Unlike canonical ceramides, which contain a 1,3-dihydroxy-2-amino backbone, this compound has a 1-deoxy-sphing-4-enine core, featuring a double bond at the C4 position and the absence of a C1 hydroxyl group.
The sphingoid base of this compound consists of:
The N-acyl group is derived from hexadecanoic acid (palmitic acid), forming a 16-carbon saturated fatty acid chain. This configuration gives rise to the species shorthand Cer 34:1;O, indicating a total of 34 carbons (18 from the sphingoid base + 16 from the fatty acid) and one double bond.
Feature | N-(hexadecanoyl)-1-deoxysphing-4-enine | Canonical Ceramide |
---|---|---|
Sphingoid base | 1-deoxysphing-4-enine (C18:1) | Sphingosine (C18:1) |
N-acyl chain | Hexadecanoyl (C16:0) | Varies (e.g., palmitoyl, stearoyl) |
C1 hydroxyl group | Absent | Present |
Double bonds | 1 (C4 in sphingoid base) | 1 (C4 in sphingoid base) |
Data compiled from LIPID MAPS and PubChem.
N-(hexadecanoyl)-1-deoxysphing-4-enine represents a synthetic sphingolipid analog characterized by its unique structural features that distinguish it from canonical sphingolipids . The International Union of Pure and Applied Chemistry nomenclature for this compound is N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]hexadecanamide, reflecting its complex stereochemical configuration [2]. The compound possesses a molecular formula of C34H67NO2 and a molecular weight of 521.9 grams per mole [2].
The stereochemical configuration of this molecule is characterized by the (2S,3R) configuration at the sphingoid base backbone [2]. The presence of the trans or E configuration at the C4-C5 double bond is indicated by the "sphing-4-enine" designation [2]. The critical structural distinction lies in the absence of the hydroxyl group at position C1, denoted by the "1-deoxy" prefix, which significantly impacts the compound's biochemical behavior compared to typical ceramides [2] [3].
Property | Value | Reference |
---|---|---|
IUPAC Name | N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]hexadecanamide | [2] |
Molecular Formula | C34H67NO2 | [2] |
Molecular Weight | 521.9 g/mol | [2] |
CAS Registry Number | 1246298-56-5 | [2] |
InChI Key | OMAZTBDOTJASLA-RLLISAASSA-N | [2] |
The compound belongs to the 1-deoxyceramide family, structurally characterized by a sphingoid base linked to hexadecanoic acid through an amide bond [2]. The hexadecanoyl fatty acid chain extends from the amino group of the sphingoid backbone, creating a molecule with distinct hydrophobic and hydrophilic regions . The stereochemical configuration at carbons 2 and 3 follows the erythro configuration typical of natural sphingolipids, as demonstrated by carbon-13 nuclear magnetic resonance spectroscopy studies of related compounds [4].
The molecular dynamics of the hexadecanoyl chain in N-(hexadecanoyl)-1-deoxysphing-4-enine are governed by hydrophobic interactions that significantly influence the compound's behavior in biological systems [5] [3]. The sixteen-carbon saturated fatty acid chain contributes substantially to the overall hydrophobic character of the molecule, with increased hydrophobicity compared to canonical ceramides due to the absence of the C1 hydroxyl group [3] [6].
Studies on related deoxysphingolipids have demonstrated that the hydrophobic nature leads to restricted intracellular transport and limited lipid miscibility [3]. The hexadecanoyl chain exhibits enhanced hydrophobic interactions that result in the formation of separate gel-like phases when incorporated into model membrane systems [3]. This behavior is attributed to the poor solvent character experienced by the fatty acid chain in aqueous environments, promoting aggregation into compact conformations [5].
Molecular dynamics investigations of similar sphingolipid systems reveal that very long fatty acid chains, including hexadecanoyl chains, increase membrane leaflet interdigitation and promote the transition from fluid to gel phase [7]. The presence of the hexadecanoyl group enhances the hydrophobicity of the molecule, leading to stronger intermolecular associations through van der Waals interactions between the saturated carbon chains [7] [8].
Hydrophobic Property | Impact | Reference |
---|---|---|
Chain Length | 16 carbons enhance hydrophobic interactions | [7] |
Saturation Status | Fully saturated promoting gel phase formation | [7] |
Membrane Integration | Increased leaflet interdigitation | [7] |
Aggregation Tendency | Enhanced due to lack of C1-OH group | [3] |
The molecular dynamics are further influenced by the sphingoid motif, which provides unique chemical and biophysical properties through multiple molecular interactions including hydrogen bonding, charge pairing, and hydrophobic interactions [8]. The first five carbon atoms of the sphingoid backbone, termed the "sphingoid motif," are responsible for these distinctive interaction patterns that differentiate sphingolipids from other membrane lipids [8].
Temperature-dependent studies indicate that hydrophobic interactions between similar molecules show variations with thermal conditions, affecting the strength of intermolecular associations [5]. The hexadecanoyl chain dynamics are characterized by increased molecular motion at elevated temperatures while maintaining strong hydrophobic clustering at physiological conditions [5].
Nuclear magnetic resonance spectroscopic analysis of N-(hexadecanoyl)-1-deoxysphing-4-enine reveals characteristic signals consistent with its structural features [4] [9]. Carbon-13 nuclear magnetic resonance spectroscopy provides definitive evidence for the erythro configuration of the sphingoid moiety, with sphingosine C-3 and C-4 carbons showing distinct chemical shift patterns [4]. The C4-C5 double bond carbons in the trans configuration typically resonate near 130 and 135 parts per million respectively, with a signal separation of approximately 5 parts per million [4].
Proton nuclear magnetic resonance analysis demonstrates the characteristic amide proton resonances and the vinyl proton signals from the C4-C5 double bond [9]. The hydroxyl group proton of the sphingosine moiety exhibits downfield shifts indicative of intramolecular hydrogen bonding interactions [9]. The long alkyl chain protons from both the sphingoid base and the hexadecanoyl fatty acid appear as complex multiplets in the 1.2-1.4 parts per million region [10].
NMR Signal | Chemical Shift (ppm) | Assignment | Reference |
---|---|---|---|
C4-C5 vinyl carbons | 130-135 | Trans double bond | [4] |
Amide carbonyl | ~170 | C=O stretch | [9] |
Alkyl chain protons | 1.2-1.4 | CH2 groups | [10] |
Vinyl protons | 5.4-5.8 | C4-C5 double bond | [9] |
Mass spectrometric analysis employs electrospray ionization techniques for the characterization of N-(hexadecanoyl)-1-deoxysphing-4-enine [11] [12]. The molecular ion peak appears at mass-to-charge ratio 522 corresponding to the protonated molecular ion [M+H]+ . Tandem mass spectrometry reveals characteristic fragmentation patterns that provide structural confirmation [11] [13].
Higher-energy collision dissociation tandem mass spectrometry generates multiple fragment ions reflecting both the fatty acid chain and the long chain base components [11]. The fragmentation mechanisms involve loss of the hexadecanoyl chain as well as cleavage of the sphingoid backbone, producing diagnostic ions that enable unambiguous structural identification [11] [13]. Lithium adduct ions [M+Li]+ provide additional fragmentation pathways that enhance structural characterization capabilities [11].
The mass spectrometric detection limit for sphingolipid analysis typically reaches 1 picomole or lower levels when using multiple reaction monitoring in positive ionization mode [12]. The compound exhibits efficient electrospray ionization due to the presence of the amide nitrogen atom, which readily accepts protons during the ionization process [12] [14].
Infrared spectroscopic analysis of N-(hexadecanoyl)-1-deoxysphing-4-enine reveals characteristic absorption bands that confirm the presence of key functional groups [15] [16] [17]. The amide carbonyl group exhibits a strong absorption band near 1650-1680 wavenumbers, which is characteristic of secondary amides [15] [16]. This lower frequency compared to other carbonyl-containing compounds reflects the electron delocalization from nitrogen into the carbonyl group [16].
The amide nitrogen-hydrogen stretching vibration appears as a single peak around 3300-3500 wavenumbers, confirming the secondary amide nature of the compound [15] [18]. The hydroxyl group of the sphingoid base contributes a broad absorption band in the 3200-3600 wavenumber region [17]. The carbon-hydrogen stretching vibrations from the long alkyl chains produce characteristic peaks in the 2800-3000 wavenumber range [19].
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
---|---|---|---|---|
Amide C=O | 1650-1680 | Strong | Amide I band | [15] [16] |
N-H stretch | 3300-3500 | Medium | Secondary amide | [15] [18] |
O-H stretch | 3200-3600 | Broad | Hydroxyl group | [17] |
C-H stretch | 2800-3000 | Strong | Alkyl chains | [19] |
Temperature-dependent infrared studies of related sphingolipid compounds demonstrate thermal stability of the amide band with minimal frequency shifts across physiological temperature ranges [17]. The amide carbonyl band position provides information about hydrogen bonding interactions within the molecular structure and with surrounding molecules [17].
N-(hexadecanoyl)-1-deoxysphing-4-enine exhibits extremely limited water solubility due to its highly hydrophobic nature, a characteristic that is enhanced compared to canonical ceramides by the absence of the C1 hydroxyl group [3] [20]. The compound demonstrates poor miscibility in aqueous systems, leading to aggregation and phase separation behaviors that significantly impact its biological distribution and cellular uptake [3] [6].
The partition coefficient between octanol and water serves as a standard measure of lipophilicity for pharmaceutical compounds [21] [22]. For long-chain ceramide analogs, the logarithm of the partition coefficient typically exceeds 5, indicating strong preference for lipophilic environments [21]. The hexadecanoyl chain contributes significantly to the overall lipophilic character, with each additional methylene unit in fatty acid chains contributing approximately 0.5 logarithmic units to the partition coefficient [22] [23].
Solvent System | Partition Behavior | Implications | Reference |
---|---|---|---|
Octanol/Water | High lipophilic preference | Enhanced membrane partitioning | [21] [22] |
Chloroform/Methanol/Water | Soluble in organic phase | Suitable for extraction | [6] |
Aqueous systems | Poor solubility | Aggregation tendency | [3] [20] |
Ethanol | Limited solubility | Requires organic cosolvents |
The solubility profile is significantly influenced by temperature and pH conditions [24] [25]. At physiological pH values around 7.4, the compound exists predominantly in its neutral form, maximizing its lipophilic character [24]. Temperature increases generally enhance solubility in organic solvents while having minimal impact on aqueous solubility due to the predominantly hydrophobic nature of the molecule [24].
Studies on ceramide delivery systems demonstrate that the high crystallinity and poor aqueous solubility necessitate specialized formulation approaches [25] [26]. The compound's hydrophobic mismatch properties determine its miscibility behavior in lipid monolayers and bilayer systems [27]. As the hydrophobic chain length increases, the degree of miscibility with other lipid components varies from complete miscibility to partial or complete immiscibility [27].
The partition behavior between different membrane phases reflects the compound's preference for lipid raft domains and ordered lipid environments [7] [28]. The presence of very long fatty acid chains, including the hexadecanoyl moiety, promotes association with cholesterol-rich membrane domains and influences membrane organization [7]. This preferential partitioning affects the compound's biological distribution and cellular localization patterns [20] [28].